![molecular formula C23H18F3N3O2S B7730253 (2E)-2-cyano-3-(4-ethoxyphenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide](/img/structure/B7730253.png)
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound contains a cyano group, an ethoxyphenyl group, a trifluoromethylbenzyl group, and a thiazolyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the thiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide sources.
Attachment of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the final product: The final step involves coupling the intermediate compounds under specific conditions, such as using coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-(4-methoxyphenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide: Similar structure with a methoxy group instead of an ethoxy group.
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-{5-[3-(fluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide: Similar structure with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The uniqueness of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O2S/c1-2-31-19-8-6-15(7-9-19)10-17(13-27)21(30)29-22-28-14-20(32-22)12-16-4-3-5-18(11-16)23(24,25)26/h3-11,14H,2,12H2,1H3,(H,28,29,30)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPGJZSWYGVPKF-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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